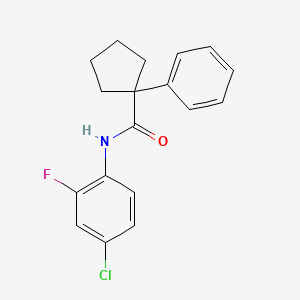

N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

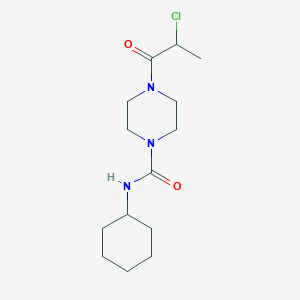

“N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a type of cycloalkane, and two aromatic rings (phenyl groups), one of which is substituted with a chloro and a fluoro group. The compound also features a carboxamide group, which is a common functional group in biochemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentane ring, the introduction of the phenyl groups, and the addition of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the cyclopentane ring would likely contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the carboxamide group could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity .Wissenschaftliche Forschungsanwendungen

Solvent-Free Synthesis and Spectral Analysis

N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide and its derivatives have been synthesized through a solvent-free method using SiO2:H3PO4 catalysis under microwave irradiation, yielding imine-carboximido derivatives with high purity and efficiency. Spectral data including infrared and NMR chemical shifts were correlated with Hammett substituent constants to discuss the effects of substituents on spectral group absorptions, highlighting the method's efficiency and the potential for creating a variety of derivatives for further application studies (Thirunarayanan & Sekar, 2013).

Antimicrobial Activity

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for antimicrobial activities, showing significant activity against bacterial and fungal strains. These derivatives were predicted to follow Lipinski’s “Rule of Five”, indicating their potential as pharmacologically active agents. The study suggests a promising avenue for the development of new antimicrobial agents, especially considering the ongoing need for new drugs to combat resistant strains of bacteria and fungi (Ahsan et al., 2016).

Hydrogen Bonding Patterns in Cycloalkanecarboxamides

The structural analysis of 1-arylcycloalkanecarboxamides, including derivatives similar to N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, reveals their hydrogen bonding patterns. This study provides insight into how such compounds interact at the molecular level, offering valuable information for the design of compounds with desired physical and chemical properties (Lemmerer & Michael, 2008).

Met Kinase Inhibition for Cancer Therapy

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These compounds, including structural analogs to N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, have shown promising results in inhibiting tumor growth in Met-dependent carcinoma models, indicating their potential in cancer therapy (Schroeder et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWOSVXVONCPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2564354.png)

![2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2564357.png)

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)

![2-(2-methoxyethoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)isonicotinamide](/img/structure/B2564368.png)